molecular formula C16H14N4O B3031552 5-amino-N,1-diphenylpyrazole-4-carboxamide CAS No. 497161-22-5

5-amino-N,1-diphenylpyrazole-4-carboxamide

Cat. No.: B3031552
CAS No.: 497161-22-5
M. Wt: 278.31 g/mol
InChI Key: HSVBNCKBVSVYAR-UHFFFAOYSA-N
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Description

5-amino-N,1-diphenylpyrazole-4-carboxamide is a versatile chemical compound extensively used in scientific research. It belongs to the class of pyrazole derivatives, which are known for their diverse applications in organic and medicinal chemistry. The compound’s unique structure, featuring a pyrazole ring with amino and carboxamide functional groups, makes it a valuable building block for the synthesis of various heterocyclic compounds .

Biochemical Analysis

Biochemical Properties

5-amino-N,1-diphenylpyrazole-4-carboxamide has been synthesized as a novel pan-FGFR covalent inhibitor targeting both wild-type and the gatekeeper mutants . It demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3 and FGFR2 V564F gatekeeper mutant in biochemical assays .

Cellular Effects

This compound strongly suppressed the proliferation of NCI-H520 lung cancer cells, SNU-16 and KATO III gastric cancer cells . This indicates that it has a significant impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves irreversible binding to FGFR1 . This binding interaction with the biomolecule leads to enzyme inhibition, potentially causing changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N,1-diphenylpyrazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the cyclization of hydrazine derivatives with β-diketones, followed by functional group modifications to introduce the amino and carboxamide groups . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like acetic anhydride or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-amino-N,1-diphenylpyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, primary or secondary amines, and substituted aromatic compounds. These products can further undergo additional transformations to yield complex heterocyclic structures .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-amino-N,1-diphenylpyrazole-4-carboxamide include other pyrazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable tool in the synthesis of complex heterocyclic structures and in the study of biochemical pathways .

Properties

IUPAC Name

5-amino-N,1-diphenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c17-15-14(16(21)19-12-7-3-1-4-8-12)11-18-20(15)13-9-5-2-6-10-13/h1-11H,17H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVBNCKBVSVYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350716
Record name 5-amino-N,1-diphenylpyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497161-22-5
Record name 5-amino-N,1-diphenylpyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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